molecular formula C13H23NO4 B3113353 Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate CAS No. 1951424-81-9

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate

Cat. No.: B3113353
CAS No.: 1951424-81-9
M. Wt: 257.33
InChI Key: NOPQWBHHNZWJOD-NXEZZACHSA-N
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Description

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Boc Protection: The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

    Methylation: The methyl group is introduced at the 4-position of the pyrrolidine ring.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl (2R,4R)-1-boc-4-methylpyrrolidine-2-carboxylate can be compared with other similar compounds such as:

    Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Ethyl (2R,4R)-5-(1,1’-biphenyl)-4-amino-2-methylpentanoate: This compound has additional functional groups that provide different reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPQWBHHNZWJOD-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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